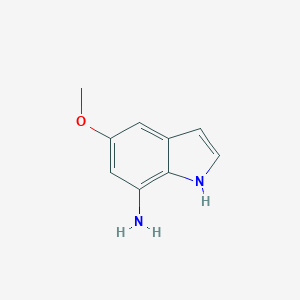

5-Methoxy-1H-indol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPLRMVEESXSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646716 | |

| Record name | 5-Methoxy-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-47-6 | |

| Record name | 5-Methoxy-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-7-amine, a substituted indole derivative, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a methoxy group at the 5-position and an amine group at the 7-position is anticipated to modulate the electronic properties and biological activity of the molecule, making it a valuable subject for further investigation. This technical guide provides a comprehensive overview of the known chemical properties, a detailed experimental protocol for its synthesis, and potential avenues for biological investigation based on the activities of structurally related compounds.

Chemical Properties

| Property | Value | Source |

| CAS Number | 13838-47-6 | N/A |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 120-122 °C | N/A |

| Boiling Point | 385.4 ± 42.0 °C (Predicted) | N/A |

| Solubility | Information not available. Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | N/A |

| InChI | InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 | [1] |

| InChI Key | XHPLRMVEESXSPO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(N)=C(C=N2) | N/A |

Synthesis

A viable and commonly employed synthetic route to this compound is through the reduction of its nitro precursor, 7-methoxy-5-nitro-1H-indole. The following experimental protocol details this transformation.

Experimental Protocol: Reduction of 7-methoxy-5-nitro-1H-indole

This protocol is adapted from established methods for the reduction of nitroarenes to anilines.

Materials:

-

7-methoxy-5-nitro-1H-indole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a suspension of 7-methoxy-5-nitro-1H-indole (1.0 equivalent) in a 4:1 mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents).[2]

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethanol.[2]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[2]

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[2]

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Potential Biological Activity

While specific experimental data on the reactivity and biological profile of this compound is limited in the current literature, the chemical nature of its functional groups and the known activities of related indole compounds provide a strong basis for predicting its behavior and potential applications.

The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The presence of the electron-donating methoxy and amino groups is expected to further activate the ring system towards such reactions. The primary amine at the C7 position can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Derivatives of methoxy-indoles have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many indole derivatives are known to interfere with various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

-

Anti-inflammatory Effects: Indole compounds have been shown to possess anti-inflammatory properties.

-

Serotonin Receptor Modulation: The structural similarity of the indole core to serotonin suggests that this compound and its derivatives could interact with various serotonin (5-HT) receptors, potentially impacting neurological and psychiatric conditions.

References

Synthesis of 5-Methoxy-1H-indol-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxy-1H-indol-7-amine, a valuable substituted indole for potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective nitration of a suitable precursor to yield 5-methoxy-7-nitro-1H-indole, followed by the reduction of the nitro group to the target amine. This document details the chemical reactions, experimental procedures, and relevant quantitative data to facilitate the successful synthesis of this compound.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Nitration: The synthesis of the key intermediate, 5-methoxy-7-nitro-1H-indole, can be achieved through the direct nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position of the indole ring acts as an ortho-, para-directing group, guiding the electrophilic aromatic substitution. While nitration could potentially occur at other positions, the electronic and steric environment of the 7-methoxy-1H-indole molecule favors nitration at the 5-position.[1][2] Alternative approaches, such as the Bartoli indole synthesis starting from an appropriately substituted nitroarene, also present a viable, albeit potentially more complex, route.[2]

-

Reduction: The final step involves the reduction of the nitro group at the 7-position of 5-methoxy-7-nitro-1H-indole to the corresponding amine. Catalytic hydrogenation is a highly effective and widely used method for this transformation.[3] This can be accomplished using a palladium on carbon (Pd/C) catalyst with a suitable hydrogen source, such as hydrogen gas or ammonium formate.[4]

The overall synthetic workflow is depicted below:

References

5-Methoxy-1H-indol-7-amine: A Technical Overview

CAS Number: 13838-47-6[1]

This technical guide provides a summary of the available information on 5-Methoxy-1H-indol-7-amine, a methoxy-substituted indole derivative. Due to the limited publicly available data directly pertaining to this compound, this document also includes information on its synthetic precursors and structurally related molecules to provide a broader context for its potential properties and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

| Property | Value (for 5-Methoxy-7-methyl-1H-indole) | Reference |

| CAS Number | 61019-05-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁NO | [2][4] |

| Molecular Weight | 161.20 g/mol | [2][4] |

| Purity | ≥98% | [2] |

| Storage | 4°C, protect from light | [2] |

Synthesis

The synthesis of this compound can be achieved through the reduction of its nitro precursor, 7-methoxy-5-nitro-1H-indole. The following sections detail the experimental protocols for the synthesis of the precursor and its subsequent conversion to the target amine.

Experimental Protocol: Synthesis of 7-Methoxy-1H-indole

A multi-step synthesis for the precursor 7-Methoxy-1H-indole starting from 4-Amino-3-methoxybenzoic acid has been reported.[5]

Diagram: Synthetic Pathway to 7-Methoxy-1H-indole

Caption: A multi-step synthesis of 7-Methoxy-1H-indole.

Experimental Protocol: Synthesis of 7-Methoxy-5-nitro-1H-indole

The synthesis of 7-methoxy-5-nitro-1H-indole is achieved through the electrophilic nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position directs the incoming nitro group primarily to the 5-position.

Materials:

-

7-Methoxy-1H-indole

-

Nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)

-

Suitable solvent (e.g., glacial acetic acid)

Procedure:

-

Dissolve 7-methoxy-1H-indole in the chosen solvent and cool the mixture to 0-5°C.

-

Slowly add the nitrating agent to the solution while maintaining the low temperature and stirring vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Diagram: Nitration of 7-Methoxy-1H-indole

Caption: Electrophilic nitration of 7-Methoxy-1H-indole.

Experimental Protocol: Synthesis of this compound

The target compound is synthesized by the reduction of the nitro group of 7-methoxy-5-nitro-1H-indole.

Materials:

-

7-methoxy-5-nitro-1H-indole

-

Reducing agent (e.g., Tin(II) chloride dihydrate)

-

Solvent (e.g., Ethyl acetate)

Procedure:

-

Reflux a mixture of 7-methoxy-5-nitro-1H-indole and Tin(II) chloride dihydrate in ethyl acetate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, quench the mixture and adjust the pH to be basic.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Potential Biological Activity

Direct experimental data on the biological activity of this compound is limited in the reviewed literature. However, the biological profiles of structurally similar indole derivatives suggest potential areas of interest for this compound.

Derivatives of 5-nitroindole have been investigated for their anticancer and antimicrobial properties. The mechanism of anticancer activity for some 5-nitroindoles is thought to involve the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene. Furthermore, some indole-based compounds have shown potential as anti-inflammatory agents.

It is important to note that the introduction of different functional groups to the indole scaffold can significantly modulate its biological activity. For instance, various substituted indole derivatives have been explored as inhibitors of enzymes such as ALOX15 and as modulators of nuclear receptors like Nur77.

Signaling Pathway (Hypothetical)

No specific signaling pathways involving this compound have been elucidated in the available literature. Based on the activity of related 5-nitroindole compounds, a hypothetical mechanism of action could involve the modulation of oncogenic pathways.

Diagram: Hypothetical Signaling Pathway

Caption: A hypothetical pathway for anticancer activity.

Disclaimer: The information provided in this guide is based on publicly available scientific literature. The biological activities and signaling pathways discussed are largely based on related compounds and should be considered hypothetical for this compound until further specific experimental validation is published. Researchers should consult the primary literature for detailed experimental conditions and data.

References

The Biological Profile of 5-Methoxy-1H-indol-7-amine: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 5-Methoxy-1H-indol-7-amine is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the known biological activities of structurally related indoleamines and serves as a framework for future research.

This technical guide offers an in-depth exploration of the predicted biological activity of this compound. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of its potential pharmacological targets, hypothesized mechanism of action, and proposed experimental protocols for validation.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active compounds, including neurotransmitters and hormones. The presence of a methoxy group at the 5-position and an amine group at the 7-position suggests potential interactions with various receptors, particularly within the serotonergic and melatonergic systems. Understanding the structure-activity relationships (SAR) of analogous compounds is crucial for predicting the biological profile of this specific molecule.

Predicted Biological Activity and Potential Targets

Based on the pharmacology of structurally similar compounds, this compound is predicted to primarily interact with serotonin (5-HT) and melatonin (MT) receptors.

Serotonergic System

The indoleamine structure is a key pharmacophore for serotonin receptors. The N,N-dimethylated analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), has been shown to bind to several 5-HT receptors.[1] While the affinity of 7-MeO-DMT for the 5-HT2A receptor is lower than its 5-methoxy isomer (5-MeO-DMT), it still demonstrates notable affinity for the 5-HT1A receptor.[1] The primary amine of this compound may exhibit a different binding profile compared to the tertiary amine of 7-MeO-DMT.

Melatonergic System

The 5-methoxy group is a critical feature for high-affinity binding to melatonin receptors (MT1 and MT2).[2][3] Melatonin itself is N-acetyl-5-methoxytryptamine.[4] The removal of the acetyl group and the shift of the amine group to the 7-position in this compound would likely alter its affinity and efficacy at these receptors compared to melatonin.

Quantitative Data from Structurally Related Compounds

To facilitate comparative analysis, the following table summarizes the binding affinities of key structural analogs of this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| 7-MeO-DMT | 5-HT1A | 1,760 | [1] |

| 7-MeO-DMT | 5-HT2A | 5,400 - 5,440 | [1] |

| 7-MeO-DMT | 5-HT2C | >10,000 | [1] |

| 7-MeO-DMT | 5-HT1E | >10,000 | [1] |

| 7-MeO-DMT | 5-HT1F | 2,620 | [1] |

| 5-MeO-DMT | 5-HT1A | ~11 | [1] |

| DMT | 5-HT1A | ~195 | [1] |

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental workflow is proposed.

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step synthetic routes starting from commercially available substituted anilines. A potential strategy involves the iodination of a suitable methoxy-aniline precursor, followed by a palladium-catalyzed coupling reaction with an acetylene equivalent, and subsequent cyclization to form the indole ring.

Caption: A generalized synthetic pathway for substituted indoles.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin and melatonin receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, MT1, MT2).

-

Radioligand Binding: Perform competitive binding assays using a suitable radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [125I]iodomelatonin for MT receptors).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at the receptors where it shows significant binding.

Methodology (example for a Gs-coupled receptor):

-

Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

-

cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., ELISA, HTRF).

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Predicted Signaling Pathways

Based on the predicted interaction with 5-HT and MT receptors, which are predominantly G protein-coupled receptors (GPCRs), this compound is expected to modulate downstream signaling cascades.

Caption: A generalized GPCR signaling pathway potentially modulated by this compound.

Conclusion

While direct experimental evidence is currently lacking, a systematic analysis of structurally related compounds strongly suggests that this compound possesses biological activity, likely targeting serotonergic and melatonergic pathways. The proposed experimental protocols provide a clear roadmap for the comprehensive pharmacological characterization of this molecule. Further research is warranted to elucidate its precise mechanism of action and to explore its potential therapeutic applications.

References

- 1. 7-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural requirements at the melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-1H-indol-7-amine Derivatives and Analogs

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and associated signaling pathways of 5-Methoxy-1H-indol-7-amine derivatives and their analogs. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Core Synthesis

The synthesis of the this compound core and its derivatives can be achieved through a multi-step process, adaptable from established methods for creating 5,7-disubstituted indoles. A general and robust approach begins with a suitably substituted aromatic amine.

General Synthetic Workflow

A logical synthetic sequence for obtaining the this compound scaffold is outlined below. This workflow is based on a versatile method for the synthesis of substituted indoles.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of the core structure.

Step 1: Iodination of 4-Methoxy-2-nitroaniline

-

To a solution of 4-methoxy-2-nitroaniline in a suitable solvent such as dichloromethane, add a solution of bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) and trifluoromethanesulfonic acid.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the o-iodoaniline derivative.

Step 2: Sonogashira Coupling

-

Dissolve the o-iodoaniline derivative in triethylamine under an inert atmosphere (e.g., nitrogen).

-

Add (trimethylsilyl)acetylene, followed by catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the o-alkynyl aniline derivative.

Step 3: Copper-Mediated Cyclization

-

Dissolve the o-alkynyl aniline derivative in dimethylformamide.

-

Add copper(I) iodide and heat the mixture to 100°C for approximately 2.5 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 5-methoxy-7-nitro-1H-indole.

Step 4: Reduction of the Nitro Group

-

Dissolve 5-methoxy-7-nitro-1H-indole in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, palladium on carbon (10% w/w), and subject the mixture to a hydrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain this compound.

Pharmacological Activity and Data

Derivatives of this compound are expected to interact with various serotonin (5-HT) receptors, given their structural similarity to endogenous serotonin. The following table summarizes the binding affinities of a closely related analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), and other relevant 5-methoxyindole derivatives at several human serotonin receptors.

| Compound | Receptor | Kᵢ (nM) | Assay Type |

| 7-MeO-DMT | 5-HT₁ₐ | 1,760[1] | Radioligand Binding |

| 5-HT₂ₐ | 5,400 - 5,440[1] | Radioligand Binding | |

| 5-HT₂C | >10,000[1] | Radioligand Binding | |

| 5-HT₁ₑ | >10,000[1] | Radioligand Binding | |

| 5-HT₁F | 2,620[1] | Radioligand Binding | |

| 5-MeO-DMT | 5-HT₁ₐ | 11 | Radioligand Binding |

| 5-HT₂ₐ | 61.4 | Radioligand Binding | |

| Indazole analog of 5-MeO-DMT | 5-HT₂ₐ | EC₅₀ = 203 | Functional Assay |

| 5-HT₂B | EC₅₀ > 10,000 | Functional Assay | |

| 5-HT₂C | EC₅₀ = 532 | Functional Assay |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of test compounds for serotonin receptors using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-LSD for 5-HT₆ receptors).

-

Test Compounds: this compound derivatives and analogs.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

-

Binding Buffer: Typically 50 mM Tris-HCl, with appropriate salts (e.g., 10 mM MgCl₂, 0.5 mM EDTA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add binding buffer, the radioligand at a concentration close to its K_d value, and the cell membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, the radioligand, and the cell membrane suspension.

-

Competitive Binding: Add serial dilutions of the test compound, the radioligand, and the cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ (binding affinity) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The primary pathways relevant to the 5-HT receptor family are the Gs-coupled and Gq-coupled pathways.

Gs-Coupled Signaling Pathway

Receptors such as 5-HT₄, 5-HT₆, and 5-HT₇ couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Gq-Coupled Signaling Pathway

Receptors like 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C are coupled to the Gq alpha subunit. This activates phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

References

Spectroscopic Analysis of 5-Methoxy-1H-indol-7-amine: A Technical Guide

Introduction to Spectroscopic Analysis of Indole Derivatives

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and forming the core scaffold of many pharmaceutical agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. This guide focuses on the anticipated spectroscopic data for 5-Methoxy-1H-indol-7-amine by examining the available data for 5-Methoxy-1H-indole and providing generalized experimental methodologies.

Spectroscopic Data of 5-Methoxy-1H-indole (Illustrative Example)

The following tables summarize the available spectroscopic data for 5-Methoxy-1H-indole, which serves as a structural analogue to predict the spectral features of this compound. The addition of a primary amine group at the C7 position would be expected to introduce characteristic N-H signals in both NMR and IR spectra and alter the chemical shifts of the aromatic protons and carbons, particularly H-6 and C-7.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data of 5-Methoxy-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Not available in tabulated format | - | - | Aromatic Protons (H-2, H-3, H-4, H-6, H-7) |

| Not available in tabulated format | Singlet | - | Methoxy Protons (-OCH₃) |

| Not available in tabulated format | Broad Singlet | - | Indole N-H |

¹³C NMR (Carbon-13 NMR) Data of 5-Methoxy-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| Not available in tabulated format | C-2 |

| Not available in tabulated format | C-3 |

| Not available in tabulated format | C-3a |

| Not available in tabulated format | C-4 |

| Not available in tabulated format | C-5 |

| Not available in tabulated format | C-6 |

| Not available in tabulated format | C-7 |

| Not available in tabulated format | C-7a |

| Not available in tabulated format | -OCH₃ |

Note: Specific, verified peak lists for ¹H and ¹³C NMR of 5-Methoxy-1H-indole are not consistently available across public databases. The expected spectrum would show signals corresponding to the indole ring protons and carbons, as well as the methoxy group.

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for 5-Methoxy-1H-indole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1620-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1220 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1030 | Strong | Aryl-O Stretch (Symmetric) |

For this compound, additional peaks would be expected for the amine group:

-

~3500-3300 cm⁻¹: Two bands for the N-H stretch of a primary amine.

-

~1650-1580 cm⁻¹: A band for the N-H bend.

Mass Spectrometry (MS) Data

Mass Spectrometry Data for 5-Methoxy-1H-indole

| m/z | Relative Intensity | Assignment |

| 147 | High | Molecular Ion [M]⁺ |

| 132 | High | [M - CH₃]⁺ |

| 104 | Medium | [M - CH₃ - CO]⁺ |

The molecular weight of this compound is 162.19 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 162. Fragmentation patterns would likely involve the loss of the methoxy group and rearrangements of the indole core.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for novel or uncharacterized aromatic amines like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard one-dimensional proton experiment is typically sufficient. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans.

-

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Parameters: A standard proton-decoupled ¹³C experiment is used. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.

-

Referencing: The spectrum is referenced to the solvent peak.

IR Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Drop the resulting solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[1]

-

Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

-

A background spectrum of the clean, empty salt plate should be taken prior to the sample measurement.

Attenuated Total Reflectance (ATR) Method for Solids:

-

Run a background spectrum without any sample on the ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm⁻¹ over a range of 4000-650 cm⁻¹, with 45-100 scans accumulated.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: For a volatile and thermally stable solid, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and heated to vaporize the sample. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum representing the relative abundance of each ion is generated.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 5-Methoxy-1H-indol-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-Methoxy-1H-indol-7-amine. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility characteristics, established methodologies for solubility determination, and strategies for solubilizing related indole compounds. This information is intended to guide researchers in handling this compound and in designing and executing relevant experiments.

Physicochemical Properties

This compound is a derivative of indole, a core structure in many biologically active compounds. Its chemical structure, featuring both a methoxy and an amine group on the indole ring, suggests a molecule with moderate polarity. The melting point of 7-Amino-5-methoxyindole has been reported to be in the range of 120-122 °C[1]. Understanding the physicochemical properties is a crucial first step in addressing solubility challenges.

Qualitative Solubility Summary

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound (Predicted) | 5-Methoxyindole (Reported) | 5-Methoxy-7-methyl-1H-indole (Reported) |

| Water | Sparingly to Slightly Soluble | Insoluble / Sparingly soluble[4] | Slightly soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[3] | Data not available |

| Methanol | Soluble | Soluble[3] | Data not available |

| Ethanol | Likely Soluble | Data not available | Data not available |

| Chloroform | Likely Soluble | Soluble[3] | Data not available |

| Acetone | Likely Soluble | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general workflow for determining the thermodynamic solubility of a compound like this compound.

Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Separate the solid phase from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Strategies for Enhancing Solubility

For compounds with low aqueous solubility, such as this compound, various formulation strategies can be employed to enhance their dissolution.

Co-solvency

The use of water-miscible organic co-solvents is a common approach. For the related compound 5-Methoxyindole, a multi-component solvent system has been shown to be effective.

Example Protocol for a 2.5 mg/mL Solution of 5-Methoxyindole:

-

Prepare a concentrated stock solution of the compound in DMSO.

-

Create a vehicle solution consisting of a mixture of co-solvents and surfactants. A common formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Add the stock solution to the vehicle to achieve the desired final concentration.

-

Gentle heating and sonication can be used to aid dissolution if precipitation occurs[4].

Conceptual Signaling Pathway

Indole-containing compounds often interact with various biological targets. Methoxy-activated indoles, in particular, have shown a range of biological activities, including anti-inflammatory and anti-cancer properties[4]. The structural similarity of many indole derivatives to serotonin suggests potential interactions with serotonin receptors.

The following diagram illustrates a simplified, conceptual signaling pathway that could be relevant for a compound like this compound, assuming it acts as a ligand for a G-protein coupled receptor (GPCR), such as a serotonin receptor.

Caption: Conceptual GPCR Signaling Pathway.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the public domain, this guide provides a framework for researchers working with this compound. The qualitative solubility profile, inferred from related structures, suggests poor aqueous solubility but good solubility in common organic solvents. For quantitative analysis, the shake-flask method is recommended. In cases where enhanced aqueous solubility is required for experimental assays, the use of co-solvents and other formulation strategies should be explored. The provided conceptual diagrams offer a starting point for understanding the experimental workflows and potential biological interactions of this and similar indole derivatives.

References

- 1. 13838-47-6 CAS MSDS (7-AMINO-5-METHOXYINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 61019-05-4 CAS MSDS (5-Methoxy-7-methyl-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

A Comprehensive Literature Review of 5-Methoxy-1H-indol-7-amine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research, including biological activity and detailed spectroscopic data, on 5-Methoxy-1H-indol-7-amine is limited in publicly available literature. This guide provides a comprehensive overview based on the synthesis of its precursors and the biological activities of structurally related indole derivatives to infer its potential and guide future research.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Substitution on the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound, a di-substituted indole, represents a promising but underexplored molecule. The presence of an electron-donating methoxy group at the 5-position and an amino group at the 7-position suggests potential for unique biological interactions. This technical guide synthesizes the available information on the synthesis of this compound, primarily through its nitro precursor, and explores the potential therapeutic applications by examining the biological activities of closely related indole derivatives.

Synthesis of this compound

The primary synthetic route to this compound involves the preparation of a key intermediate, 7-methoxy-5-nitro-1H-indole, followed by the reduction of the nitro group.

Synthesis of 7-Methoxy-5-nitro-1H-indole

The synthesis of 7-methoxy-5-nitro-1H-indole can be achieved through a multi-step process, with the direct nitration of 7-methoxy-1H-indole being a key step.[3] The methoxy group at the 7-position directs the electrophilic nitration to the 5-position.[3]

Experimental Protocol: Nitration of 7-methoxy-1H-indole (Representative) [3]

-

Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until neutral. The crude 7-methoxy-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reduction of 7-Methoxy-5-nitro-1H-indole to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 7-methoxy-5-nitro-1H-indole (General)

-

Reaction Setup: In a hydrogenation vessel, dissolve or suspend 7-methoxy-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or at a set pressure). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization if necessary. It is important to note that aminoindoles can be susceptible to air oxidation.

Table 1: Summary of Synthetic Steps for this compound

| Step | Reaction | Key Reagents and Conditions |

| 1 | Synthesis of 7-methoxy-1H-indole | Various methods starting from substituted anilines.[3] |

| 2 | Nitration | 7-methoxy-1H-indole, HNO₃/H₂SO₄, 0-5 °C.[3] |

| 3 | Reduction | 7-methoxy-5-nitro-1H-indole, H₂, Pd/C, Ethanol or Ethyl Acetate, Room Temperature. |

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

No experimentally determined physicochemical or spectroscopic data for this compound were found in the reviewed literature. For its precursor, 7-methoxy-5-nitro-1H-indole, predicted NMR and other analytical data are available from chemical suppliers and databases.[4] Researchers are advised to perform full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) upon successful synthesis of the target compound.

Biological Activity and Therapeutic Potential (Inferred from Analogs)

While direct biological data for this compound is not available, the broader class of substituted indoles exhibits a vast array of pharmacological activities.[1][5] The activities of closely related methoxy- and amino-substituted indoles can provide insights into the potential therapeutic applications of the target molecule.

Anticancer Activity

Indole derivatives are widely investigated as anticancer agents.[6][7] For instance, derivatives of 5-nitroindole have been shown to act as G-quadruplex binders, leading to the downregulation of the c-Myc oncogene.[7] While reduction of the nitro group to an amine can alter this specific activity, the aminoindole scaffold itself is present in many anticancer compounds. The anticancer activity of various indole derivatives is often attributed to their ability to inhibit key enzymes like kinases or to interfere with microtubule polymerization.

Central Nervous System (CNS) Activity

The indole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, many indole derivatives exhibit CNS activity. For example, 2-aminoindole derivatives have been investigated as inhibitors of IκB kinase, which is involved in neuroinflammatory processes.[8] Furthermore, certain tryptamine derivatives with a 5-methoxy group are known to have psychedelic properties, acting as agonists at serotonin receptors.

Other Potential Activities

The indole nucleus is a versatile scaffold found in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[7] The specific substitution pattern of this compound may confer novel activities in these or other therapeutic areas.

Table 2: Biological Activities of Selected Indole Derivatives (Illustrative Examples)

| Compound/Derivative Class | Biological Activity | Quantitative Data (if available) | Reference |

| Substituted indolo[2,3-c]quinolin-6-ones | Haspin kinase inhibition | IC₅₀ = 1 nM and 2 nM for two derivatives | [6] |

| 2-Aminoindole Derivatives | IκB kinase inhibition, Phosphodiesterase-V inhibition | Not specified | [8] |

| 3-Aminoindole Derivatives | Anticancer, Analgesic | Not specified | [9] |

| 2-Amino-5-hydroxyindole Derivatives | 5-Lipoxygenase inhibition | Not specified | [10] |

Hypothetical Signaling Pathway

Given the prevalence of indole derivatives as kinase inhibitors, a potential mechanism of action for a hypothetical anticancer derivative of this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Future Research Directions

The lack of direct research on this compound highlights a significant opportunity for further investigation. Future research should focus on:

-

Optimized Synthesis and Characterization: Development and publication of a detailed, optimized, and scalable synthetic protocol for this compound, including full spectroscopic characterization (¹H-NMR, ¹³C-NMR, HRMS, IR) and determination of its physicochemical properties.

-

Broad Biological Screening: In vitro screening of the compound against a wide range of biological targets, including various cancer cell lines, kinases, G-protein coupled receptors (especially serotonin receptors), and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound to establish SAR and identify key structural features for desired biological activities.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This compound is a structurally intriguing indole derivative that remains largely unexplored. Based on the well-established and diverse biological activities of the broader indole class of compounds, it holds considerable potential as a scaffold for the development of novel therapeutic agents. The synthetic route via its nitro precursor is feasible, and the key challenge lies in the thorough investigation of its biological profile. This technical guide provides a foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule, potentially unlocking new avenues in drug discovery.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

5-Methoxy-1H-indol-7-amine: A Comprehensive Technical Guide on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and core chemical properties of 5-Methoxy-1H-indol-7-amine (CAS No. 13838-47-6). Due to the limited availability of comprehensive safety and toxicological data for this specific compound, this document incorporates extrapolated information from structurally related aminoindoles and methoxyindoles to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound, also known as 7-Amino-5-methoxyindole, is a solid organic compound.[1] The presence of both a methoxy and an amino group on the indole scaffold suggests its potential for diverse chemical reactions and biological activities.

| Property | Value | Reference |

| CAS Number | 13838-47-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 120-122 °C | [3] |

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related aminoindole compounds indicate that it should be handled with care in a laboratory setting. The following safety precautions are recommended.

Hazard Identification

Based on the safety data for analogous compounds such as 5-aminoindole and 7-aminoindole, this compound should be considered:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Guidelines

A stringent safety protocol should be in place when handling this compound.

| Precaution | Description |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

A potential synthetic pathway could involve the nitration of 5-methoxyindole followed by the reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow:

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-1H-indol-7-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic compounds of therapeutic interest.[1][2] Its versatile chemical nature allows for functionalization at multiple positions, leading to diverse pharmacological activities.[2][3] This document provides detailed application notes and protocols for the potential use of 5-Methoxy-1H-indol-7-amine, a specific substituted indole, in medicinal chemistry and drug discovery.

While direct literature on this compound is limited, its structural similarity to other biologically active methoxy and amino-substituted indoles suggests its potential as a valuable scaffold.[4][5] The strategic placement of a methoxy group at the 5-position and an amine group at the 7-position offers unique opportunities for chemical modification and interaction with biological targets. These functional groups can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles.[5]

These notes will explore the potential applications of this compound as a building block for the synthesis of kinase inhibitors and agents targeting neurodegenerative diseases, based on the activities of related indole derivatives.[6][7] Detailed synthetic protocols, experimental methodologies for biological evaluation, and data presentation are provided to guide researchers in exploring the therapeutic potential of this compound.

Potential Therapeutic Applications

Kinase Inhibitors

The indole nucleus is a common core structure in many kinase inhibitors.[8] The 7-amino group of this compound can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP that interacts with the kinase hinge region. The 5-methoxy group can be utilized to enhance potency and selectivity by forming additional interactions within the ATP-binding pocket.

Derivatives of this compound could potentially target a variety of kinases implicated in cancer and other diseases, such as EGFR, PERK, and CHK1.[6][8][9]

Agents for Neurodegenerative Diseases

Indole derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease.[7] The antioxidant properties of the indole ring, combined with the ability of substituents to modulate interactions with targets like serotonin receptors, contribute to their neuroprotective effects.[7][10][11] The 5-methoxyindole scaffold, in particular, is a key component of melatonin, a neurohormone with well-documented neuroprotective and antioxidant activities.[7] Hybrid molecules incorporating the 5-methoxyindole moiety have demonstrated significant neuroprotection in cellular models of Alzheimer's disease.[7]

Data Presentation: Biological Activities of Related Indole Derivatives

The following tables summarize the biological activities of structurally related indole compounds to provide a rationale for the proposed applications of this compound.

Table 1: Kinase Inhibitory Activity of Indole Derivatives

| Compound/Scaffold | Target Kinase | Activity (IC50/Ki) | Reference |

| 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) | PERK | Not specified | [6] |

| 5-azaindolocarbazoles | CHK1 | 14 nM (for compound 55b) | [8] |

| Indole-2-carboxamides | EGFRWT/EGFRT790M | 29 nM to 47 nM (GI50 for most potent compounds) | [9] |

| 1H-Pyrazole Biaryl Sulfonamides (derived from indazole) | G2019S-LRRK2 | 15 nM (IC50 for compound 8) | [12] |

Table 2: Neuroprotective and Receptor Binding Activity of Methoxyindole Derivatives

| Compound | Biological Target/Model | Activity (EC50/Ki) | Reference |

| 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | Neuroprotection in MC65 cells (Alzheimer's model) | 27.60 ± 9.4 nM (EC50) | [7] |

| 7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT) | 5-HT2A Receptor | 5,400–5,440 nM (Ki) | [11] |

| 7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT) | 5-HT1A Receptor | 1,760 nM (Ki) | [11] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indoles.[13][14] A common strategy involves the reduction of a corresponding nitroindole.

Step 1: Synthesis of 7-Nitro-5-methoxy-1H-indole

This step can be achieved via regioselective nitration of 5-methoxy-1H-indole.

-

Materials: 5-methoxy-1H-indole, Nitric acid (fuming), Acetic anhydride, Acetic acid, Ice, Sodium bicarbonate solution (saturated), Ethanol.

-

Procedure:

-

Dissolve 5-methoxy-1H-indole (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0-5°C in a round-bottom flask.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield 7-nitro-5-methoxy-1H-indole.

-

Step 2: Reduction of 7-Nitro-5-methoxy-1H-indole to this compound

-

Materials: 7-nitro-5-methoxy-1H-indole, Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide solution (10%), Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend 7-nitro-5-methoxy-1H-indole (1.0 eq) in ethanol.

-

Add SnCl2·2H2O (4-5 eq) or Fe powder (3-4 eq) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Protocol for In Vitro Kinase Inhibition Assay (Example: PERK)

This protocol describes a general method to evaluate the inhibitory activity of this compound derivatives against a target kinase.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.

-

Materials: Recombinant human PERK kinase, ATP, Kinase buffer, Substrate peptide, Test compounds, 96-well plates, Plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate peptide.

-

Initiate the kinase reaction by adding a solution of ATP and recombinant PERK enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol for Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

This protocol outlines a method to assess the neuroprotective effects of this compound derivatives.

-

Objective: To evaluate the ability of test compounds to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

-

Materials: Cell culture medium, Aβ peptide (e.g., Aβ25-35 or Aβ1-42), Test compounds, MTT reagent, 96-well plates, Incubator (37°C, 5% CO2).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Expose the cells to a toxic concentration of aggregated Aβ peptide for 24-48 hours. Include control wells with untreated cells and cells treated only with Aβ.

-

After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the EC50 value, the concentration at which the compound provides 50% protection against Aβ-induced toxicity.

-

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Caption: Hypothetical neuroprotective signaling pathway modulation.

References

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 7-MeO-DMT - Wikipedia [en.wikipedia.org]

- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 5-Methoxy-1H-indol-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Methoxy-1H-indol-7-amine and its derivatives, key intermediates in medicinal chemistry and drug discovery. The synthetic strategy focuses on the regioselective nitration of 7-methoxy-1H-indole, followed by reduction to the target amine. Furthermore, protocols for the functionalization of the indole core at the C3 position are detailed, allowing for the creation of a diverse library of derivatives.

The primary synthetic route involves two main steps: the nitration of 7-methoxy-1H-indole to form 7-methoxy-5-nitro-1H-indole, and the subsequent reduction of the nitro group to yield this compound. The methoxy group at the C7 position effectively directs the electrophilic nitration to the C5 position.[1] The resulting 5-nitro intermediate can be readily converted to the 5-amino compound using standard reduction methods.[2]

Further diversification of the scaffold can be achieved prior to the reduction of the nitro group. The C3 position of the 7-methoxy-5-nitro-1H-indole is susceptible to electrophilic substitution, such as the Vilsmeier-Haack formylation, which introduces a versatile aldehyde functional group.[2] For derivatives halogenated at the C3 position, Sonogashira coupling offers a powerful method for carbon-carbon bond formation with terminal alkynes.[2]

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the key transformations in the synthesis of this compound derivatives.

Protocol 1: Synthesis of 7-Methoxy-5-nitro-1H-indole via Nitration

This protocol details the direct nitration of 7-methoxy-1H-indole. The strong acidic conditions require careful temperature control to prevent side reactions and degradation of the indole ring.[3]

Materials:

-

7-methoxy-1H-indole

-

Glacial acetic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.[4]

-

Add the nitrating mixture dropwise to the cooled indole solution, ensuring the temperature is maintained below 5 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.[4]

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-5-nitro-1H-indole.[4]

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-methoxy-1H-indole |

| Key Reagents | HNO₃, H₂SO₄, Acetic Acid |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Anticipated Yield | Moderate to High |

Protocol 2: Synthesis of this compound via Nitro Reduction

This protocol describes the reduction of the 5-nitro group to the corresponding amine using iron powder.

Materials:

-

7-methoxy-5-nitro-1H-indole derivative (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Ethanol

-

Water

-

Celite

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of the 7-methoxy-5-nitro-1H-indole derivative in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.[2]

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.[2]

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.[2]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[2]

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-amino-7-methoxy-1H-indole derivative.[2]

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-methoxy-5-nitro-1H-indole |

| Key Reagents | Fe powder, NH₄Cl |

| Solvent | Ethanol/Water (4:1) |

| Temperature | Reflux (80-90 °C) |

| Reaction Time | 2-6 hours |

| Anticipated Yield | Variable, dependent on substrate |

Protocol 3: C3-Formylation via Vilsmeier-Haack Reaction

This protocol details the introduction of a formyl group at the C3 position of 7-methoxy-5-nitro-1H-indole.

Materials:

-

7-methoxy-5-nitro-1H-indole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 7-methoxy-5-nitro-1H-indole in anhydrous DCM at 0 °C, add POCl₃ dropwise.[2]

-

To this mixture, add anhydrous DMF dropwise, maintaining the temperature at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.[2]

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.[2]

-

Extract the aqueous layer with DCM (3 x 50 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-methoxy-5-nitro-1H-indole |

| Key Reagents | POCl₃, DMF |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Anticipated Yield | Good |

Protocol 4: C3-Functionalization via Sonogashira Coupling

This protocol provides a general method for the coupling of a 3-halo-7-methoxy-5-nitro-1H-indole with a terminal alkyne.

Materials:

-

3-halo-7-methoxy-5-nitro-1H-indole (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 3-halo-7-methoxy-5-nitro-1H-indole and the terminal alkyne in anhydrous THF, add Pd(PPh₃)₄ and CuI.[2]

-

Add triethylamine to the mixture.[2]

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring by TLC.[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[2]

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data:

| Substrate | Coupling Partner | Product | Anticipated Yield (%) |

| 3-iodo-7-methoxy-5-nitro-1H-indole | Phenylacetylene | 7-methoxy-5-nitro-3-(phenylethynyl)-1H-indole | 70-85[2] |

| 3-bromo-7-methoxy-5-nitro-1H-indole | Ethynyltrimethylsilane | 7-methoxy-5-nitro-3-((trimethylsilyl)ethynyl)-1H-indole | 65-80[2] |

Visualizations

References

Application Notes and Protocols for the Quantification of 5-Methoxy-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-7-amine is a substituted indole derivative of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, metabolism research, and quality control. While specific validated analytical methods for this compound are not widely published, this document provides detailed proposed protocols based on established methods for structurally similar indole compounds. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Proposed Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For quantification in biological matrices like plasma, LC-MS/MS is the preferred method due to its high sensitivity and specificity. For purity assessment of the bulk drug substance, HPLC-UV is often sufficient.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound in samples with relatively high concentrations and for purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity allow for the detection and quantification of low concentrations of the analyte, minimizing interference from matrix components.

Data Presentation

The following tables summarize the proposed starting conditions for the analytical methods and the typical validation parameters to be assessed.

Table 1: Proposed Chromatographic Conditions

| Parameter | HPLC-UV | LC-MS/MS |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile[1] |

| Gradient | Isocratic or Gradient (e.g., 10-90% B in 15 min) | Gradient (e.g., 5-95% B in 5 min) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 10 µL | 5 µL |